Cas no 1607273-04-0 (4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 1607273-04-0
- EN300-26588755
- AKOS030672782
- 4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
-
- インチ: 1S/C10H9FN2O4S3/c1-13(10-12-6-7-18-10)20(16,17)9-4-2-8(3-5-9)19(11,14)15/h2-7H,1H3
- InChIKey: KXOZWSWEMSMRDA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)S(=O)(=O)F)(N(C)C1=NC=CS1)(=O)=O
計算された属性
- せいみつぶんしりょう: 335.97084846g/mol
- どういたいしつりょう: 335.97084846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588755-0.5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.5g |
$946.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.05g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.05g |
$827.0 | 2023-09-13 | ||
Enamine | EN300-26588755-2.5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 2.5g |
$1931.0 | 2023-09-13 | ||
Enamine | EN300-26588755-5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 5g |
$2858.0 | 2023-09-13 | ||
Enamine | EN300-26588755-1g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 1g |
$986.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.25g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.25g |
$906.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.1g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.1g |
$867.0 | 2023-09-13 | ||
Enamine | EN300-26588755-10g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 10g |
$4236.0 | 2023-09-13 |
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluorideに関する追加情報
4-Methyl(1,3-Thiazol-2-Yl)Sulfamoylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview
4-Methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a highly specialized chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their role in organic synthesis and material science. The structure of this compound is characterized by a benzene ring substituted with a methyl group at the para position, a sulfamoyl group attached to a thiazole ring at the meta position, and a sulfonyl fluoride group at the ortho position relative to the sulfamoyl group.
The thiazole ring in this compound is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. This moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and agrochemicals. The sulfamoyl group (SO₂NH) attached to the thiazole ring further enhances the compound's reactivity and functional versatility. The sulfonyl fluoride group (SO₂F) is another critical feature, as it is commonly used as an activating agent in peptide synthesis and as a building block in organic chemistry.
Recent studies have highlighted the importance of sulfonyl fluoride compounds in the development of novel pharmaceutical agents. For instance, research has shown that sulfonyl fluorides can serve as potent inhibitors of certain enzymes, making them promising candidates for anti-cancer and anti-inflammatory therapies. The presence of the thiazole ring in this compound adds an additional layer of functionality, as thiazoles are known for their ability to modulate biological processes such as cell signaling and enzyme activity.
In terms of synthesis, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis typically begins with the preparation of the thiazole derivative, followed by the introduction of the sulfamoyl group and subsequent fluorination to yield the sulfonyl fluoride moiety. This process requires precise control over reaction conditions to ensure high yields and product purity.
The physical properties of this compound are also noteworthy. It has a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. These properties make it suitable for use in various laboratory settings, including chromatography and spectroscopy.
From an environmental perspective, understanding the behavior of 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradability and toxicity profiles under controlled laboratory conditions. Initial findings suggest that while this compound exhibits moderate biodegradation rates, further studies are needed to fully understand its long-term environmental fate.
In conclusion, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both reactivity and stability, making it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound holds great promise for advancing scientific knowledge and technological innovation.
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